molecular formula C15H11ClN2O5 B5807755 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid

4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid

Cat. No. B5807755
M. Wt: 334.71 g/mol
InChI Key: ZKZGSFORLVERPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid, also known as N-(4-nitrophenyl)-2-(4-chlorobenzamido) benzoic acid, is a chemical compound primarily used in scientific research. It is a white crystalline powder that is soluble in dimethyl sulfoxide and dimethylformamide. This compound has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid is not fully understood. However, it has been shown to bind to specific sites on proteins, which can alter their function. This compound has also been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid in lab experiments include its high purity and solubility in various solvents. However, the limitations of using this compound include its potential toxicity and limited availability.

Future Directions

There are several potential future directions for research on 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid. These include:
1. Investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation.
2. Studying its mechanism of action in more detail to better understand its effects on proteins and enzymes.
3. Developing new synthetic methods for producing this compound in a more efficient and cost-effective manner.
4. Exploring its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid involves the reaction of 4-chlorobenzoic acid with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid has been extensively studied for its potential applications in scientific research. It has been used as a tool in the study of protein-protein interactions, particularly in the field of structural biology. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases.

properties

IUPAC Name

4-chloro-2-[[2-(4-nitrophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-10-3-6-12(15(20)21)13(8-10)17-14(19)7-9-1-4-11(5-2-9)18(22)23/h1-6,8H,7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZGSFORLVERPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid

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